Steffimycin
Overview
Description
Steffimycin is a compound produced by the Embleya genus, a member of the Streptomycetaceae family . It is produced by the strain NF3, an endophytic actinobacterium obtained from the medicinal tree Amphipterygium adstringens . The chemical analysis of the steffimycins produced by strain NF3 showed the production of eight compounds of the steffimycins and steffimycinone families .
Synthesis Analysis
The biosynthetic gene cluster for the aromatic polyketide steffimycin has been cloned and characterized from “Streptomyces steffisburgensis” NRRL 3193 . The involvement of the cluster in steffimycin biosynthesis was confirmed by expression of a region of about 15 kb containing 15 ORFS, 11 of them forming part of the cluster, in the heterologous host Streptomyces albus .Molecular Structure Analysis
The molecular and crystal structure of steffimycin has been determined by single crystal X-ray diffraction to 0.9 angstrom resolution . The triclinic crystals are in the space group P1, with the unit cell dimensions of a = 8.606 (3) angstrom, b = 22.168 (7) angstrom, c = 8.448 (2) angstrom, alpha = 97.56 (3) degrees, beta = 95.97 (2) .Chemical Reactions Analysis
A bioinformatic study was performed on the Embleya genus based on their genome information to produce secondary metabolites . A comparative analysis of the biosynthetic gene clusters (BGCs) of NF3 with the two released Embleya genomes revealed that NF3 has 49 BGCs .Scientific Research Applications
1. Antitumor Activity
Steffimycin B, an anthracycline isolated from Streptomyces elgreteus, has shown potential antitumor activity in in vitro screening, though it is not active against bacteria in infected animals (Brodasky & Reusser, 1974). Further, glycosylated derivatives of steffimycin have been studied, demonstrating enhanced antitumor activities against various human tumor cell lines, providing insights into structure-activity relationships (Olano et al., 2008).
2. Interaction with DNA
Steffimycins form complexes with DNA, with their anthracycline moiety intercalating between DNA base pairs. This interaction is influenced by the base pair composition of the DNA and suggests a specific binding affinity to certain DNA sequences (Dall'acqua et al., 1979). Further studies on steffimycin B's molecular structure have aided in understanding its binding to DNA, suggesting a potential role in targeted DNA interaction (Sriram et al., 1991).
3. Biosynthesis and Genetic Engineering
The biosynthesis gene cluster for steffimycin has been identified and characterized, leading to the production of steffimycin via heterologous expression in Streptomyces albus. This research paves the way for genetic engineering approaches to produce steffimycin and its derivatives (Gullón et al., 2006).
4. Antibacterial Activity
Steffimycin C, another member of the steffimycin family, has shown specific antibacterial activity against Streptococcus pneumoniae (Brodasky et al., 1985). Also, steffimycin derivatives isolated from lichen-derived actinomycetes have demonstrated antibacterial activity against Staphylococcus aureus (Liu et al., 2020).
5. Anti-Mycobacterial Properties
Steffimycin E, a newly identified compound, has exhibited anti-mycobacterial activity against Mycobacterium avium complex, indicating potential therapeutic applications in mycobacterial infections (Koyama et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O13/c1-9-18(30)22(34)24(38-4)27(40-9)41-23-17-13(25(35)28(2,36)26(23)39-5)8-12-16(21(17)33)20(32)15-11(19(12)31)6-10(37-3)7-14(15)29/h6-9,18,22-24,26-27,29-30,33-34,36H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMJTJZEJBSVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864303 | |
Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2-O-methylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Steffimycin | |
CAS RN |
11033-34-4 | |
Record name | Steffimycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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